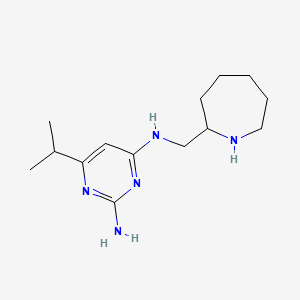![molecular formula C20H23N7O2 B5567817 4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)
4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound of interest belongs to a class of molecules incorporating pyridazine, triazine, and pyrrolidine functionalities. These compounds are of significant interest due to their unique structural characteristics, which contribute to diverse chemical properties and reactivities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic scaffolds. A common method includes the reaction of amino-substituted triazine derivatives with various electrophiles or nucleophiles to introduce additional rings or substituents, demonstrating the compound's versatile reactivity towards synthesizing complex molecules (Hwang et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals that they often crystallize in specific space groups with extensive intermolecular hydrogen bonding and π-π stacking interactions, indicating a stable crystalline form and suggesting potential for further functional modification (Lu et al., 2004).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, to introduce different functional groups or to form new heterocyclic systems. Such reactions are crucial for expanding the chemical diversity and potential applications of these molecules (Kobelev et al., 2019).
Physical Properties Analysis
The physical properties of related compounds, such as melting points, solubility, and crystalline form, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including material science and pharmaceuticals (Sandford et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
The synthesis and molecular structure of compounds related to 4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine are a primary area of research. For instance, Hwang et al. (2006) synthesized 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a molecular structure related to the compound , highlighting the importance of such syntheses in understanding complex molecular frameworks (Hwang et al., 2006).
Molecular Docking and In Vitro Screening
Another significant area is the molecular docking and in vitro screening of similar compounds. Flefel et al. (2018) studied novel pyridine and fused pyridine derivatives, similar in structure to 4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine, for their binding energies and antimicrobial and antioxidant activity (Flefel et al., 2018).
Crosslinked Polyimide Synthesis
Research by Zhang et al. (2014) into the synthesis of main-chain type polybenzoxazine, which features structural elements similar to the compound of interest, contributes to the understanding of crosslinked polymers and their thermal properties. This work is indicative of the broad potential of these compounds in materials science (Zhang et al., 2014).
Herbicidal Applications
Research on the herbicidal applications of pyridazinone compounds, as studied by Hilton et al. (1969), provides insights into how similar structures, including the compound , might interact with plant physiology and photosynthesis, indicating potential agricultural applications (Hilton et al., 1969).
Crystal Structure Analysis
Studies on the crystal structure of related compounds, like the one by Dolzhenko et al. (2011), contribute to the understanding of molecular interactions and the design of new materials or pharmaceuticals with specific properties (Dolzhenko et al., 2011).
Conversion to Triazine Group
Oudir et al. (2006) explored the conversion of a carboxy group into a 4,6-Dimethoxy-1,3,5-triazine group, a process that could potentially be applied to the synthesis or modification of the compound , demonstrating the versatility of triazine chemistry (Oudir et al., 2006).
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(6-phenylmethoxypyridazin-3-yl)oxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-26(2)18-21-19(27-12-6-7-13-27)23-20(22-18)29-17-11-10-16(24-25-17)28-14-15-8-4-3-5-9-15/h3-5,8-11H,6-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQVGLYKEWBFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)OC3=NN=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[6-(benzyloxy)pyridazin-3-yl]oxy}-N,N-dimethyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)
![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5567765.png)

![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)
![2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5567794.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567797.png)
![4-[(4-bromo-2,6-dimethylphenoxy)acetyl]morpholine](/img/structure/B5567800.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)
![1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-fluoro-5-methylphenoxy)-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B5567811.png)

![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B5567835.png)